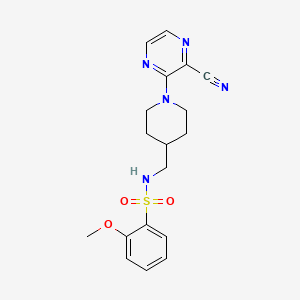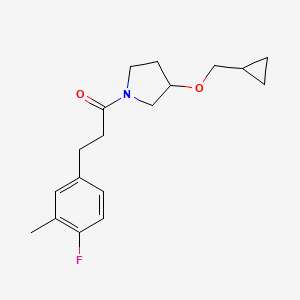
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one is a useful research compound. Its molecular formula is C18H24FNO2 and its molecular weight is 305.393. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drug Metabolism and Pharmacokinetics
- Cytochrome P450 Inhibitors : The selectivity of chemical inhibitors for cytochrome P450 isoforms is crucial in understanding drug-drug interactions (DDIs). Inhibitors like furafylline, montelukast, and ketoconazole are used to study the metabolism of drugs, including possibly related compounds, by inhibiting specific P450 enzymes in human liver microsomes (Khojasteh et al., 2011).
Organic Synthesis and Chemical Properties
Arylmethylidenefuranones Reactions : Arylmethylidene derivatives of furanones undergo reactions with nucleophiles, leading to a variety of compounds. The structural and reactant influences on these processes are significant for synthesizing cyclic and acyclic compounds, which could relate to the synthesis or modification of the compound (Kamneva et al., 2018).
Pyrrolidine in Drug Discovery : The pyrrolidine ring, a key feature in many biologically active compounds, is valued for its ability to enhance stereochemistry and 3D coverage due to "pseudorotation". The versatility of pyrrolidine for pharmacophore exploration is highlighted, which may be relevant to the compound's design or activity profile (Li Petri et al., 2021).
Antimicrobial and Anticancer Agents
Quinoline Derivatives as Corrosion Inhibitors : Besides biological activities, quinoline derivatives, including compounds with structures related to "1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one", serve as effective anticorrosive materials due to their electron-rich characteristics. This highlights their utility beyond pharmaceutical applications to include materials science (Verma et al., 2020).
Antimicrobial Activity of Eugenol and Derivatives : Eugenol, a compound structurally distinct but relevant in the context of chemical properties and biological activities, demonstrates a wide range of antimicrobial effects. This suggests that structurally related compounds might also possess similar antimicrobial properties, subject to further investigation (Marchese et al., 2017).
Eigenschaften
IUPAC Name |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-3-(4-fluoro-3-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO2/c1-13-10-14(4-6-17(13)19)5-7-18(21)20-9-8-16(11-20)22-12-15-2-3-15/h4,6,10,15-16H,2-3,5,7-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQPRGIZVQKLBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CCC(C2)OCC3CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chlorophenyl)methyl]-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2672938.png)
![3,4-dimethoxyphenethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2672939.png)
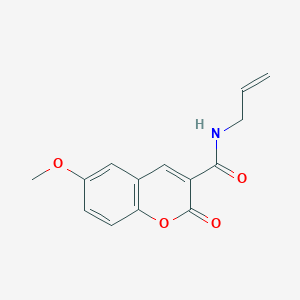
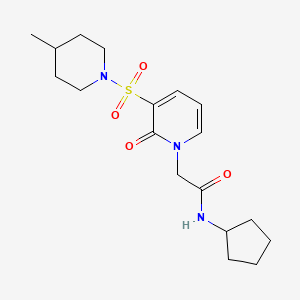
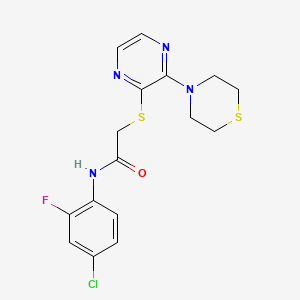
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2672945.png)
![(1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethanamine](/img/structure/B2672947.png)
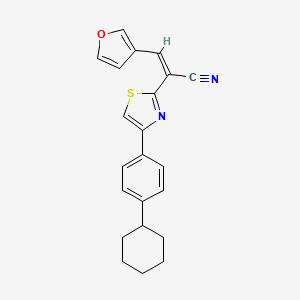
![7'-chloro-1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2672951.png)
![N-[2-(1-phenethylbenzimidazol-2-yl)ethyl]acetamide](/img/structure/B2672953.png)
![methyl 3-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate](/img/structure/B2672955.png)
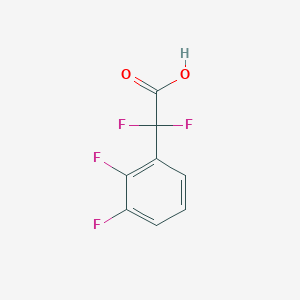
![1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2672959.png)
